![molecular formula C14H16N4O B1472903 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide CAS No. 1803610-73-2](/img/structure/B1472903.png)
2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide
Descripción general
Descripción
“2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide” is a chemical compound with the molecular weight of 256.31 . It is also known by its IUPAC name, N-(5-(pyrazin-2-yl)pyridin-2-yl)pivalamide . This compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N4O/c1-14(2,3)13(19)18-12-5-4-10(8-17-12)11-9-15-6-7-16-11/h4-9H,1-3H3,(H,17,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 256.31 .Aplicaciones Científicas De Investigación
- Anti-tubercular Agents
- Field: Medical Science, specifically Tuberculosis treatment .
- Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Method: The compounds were tested against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Prolyl-4-Hydroxylase Inhibitors
- Field: Biochemistry, specifically Enzyme Inhibition .
- Application: Certain compounds are used as prolyl-4-hydroxylase inhibitors. These inhibitors can prevent the activity of the enzyme prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis .
- Method: The inhibitory activity is usually determined by estimating the hydroxyproline content in cells .
- Results: The effectiveness of the inhibitor is determined by the decrease in hydroxyproline content .
-
Bone-Targeted Proteasome Inhibitors
- Field: Medical Science, specifically Multiple Myeloma treatment .
- Application: 2,5-Dimethylpyrazine is used as a reagent in the synthesis of bone-targeted proteasome inhibitors for multiple myeloma (MM) .
- Method: The compound is synthesized and then tested for its ability to inhibit proteasomes in bone cells .
- Results: The effectiveness of the compound is determined by its ability to inhibit proteasomes, which can help in the treatment of multiple myeloma .
Propiedades
IUPAC Name |
2,2-dimethyl-N-(5-pyrazin-2-ylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(2,3)13(19)18-12-5-4-10(8-17-12)11-9-15-6-7-16-11/h4-9H,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEMECAIOYXDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



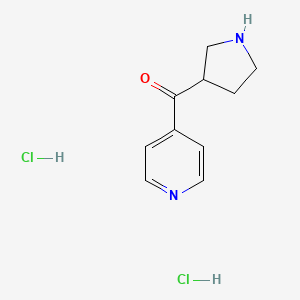
![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)
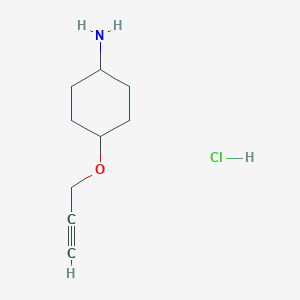
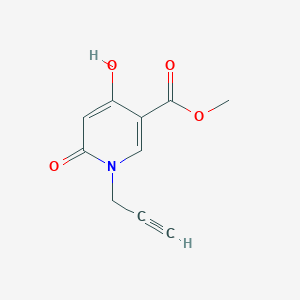
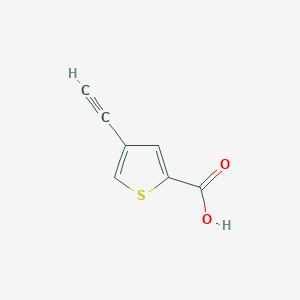
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
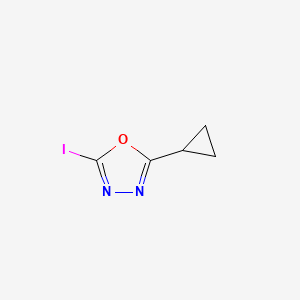
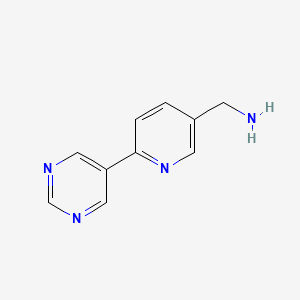
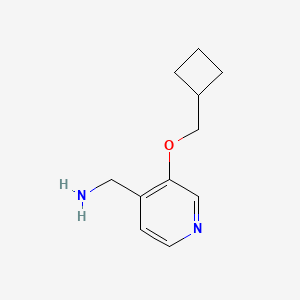
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)
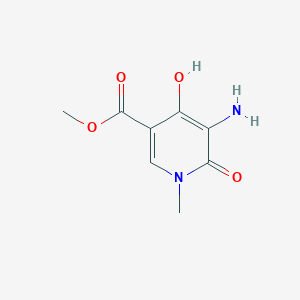
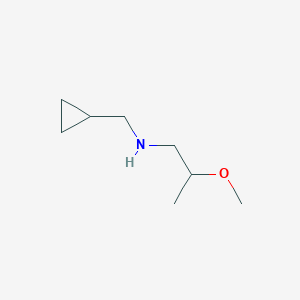
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)